2-アセチルアミノ-2-デオキシ-L-グルコース

説明

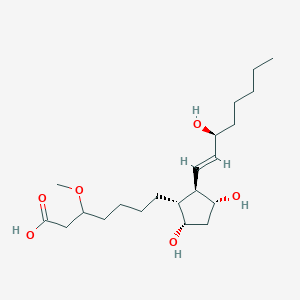

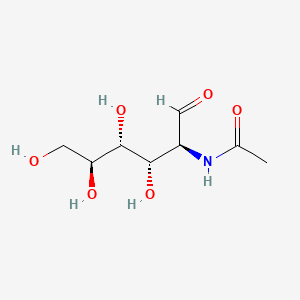

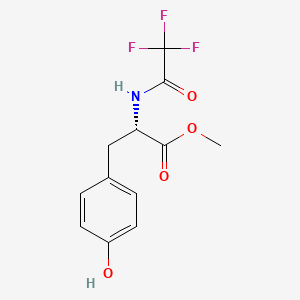

2-Acetamido-2-deoxy-L-glucose, also known as N-acetylglucosamine, is a derivative of glucose where an acetyl group replaces one of the hydroxyl groups. This compound is a monosaccharide and an essential building block in the biosynthesis of glycoproteins, glycolipids, and glycosaminoglycans. It plays a crucial role in various biological processes, including cellular communication, structural integrity of tissues, and immune response.

科学的研究の応用

2-Acetamido-2-deoxy-L-glucose has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex carbohydrates and glycosides.

Biology: Plays a role in the study of cellular processes and glycosylation pathways.

Medicine: Investigated for its potential in treating osteoarthritis and other joint disorders.

Industry: Used in the production of dietary supplements and cosmetics.

生化学分析

Biochemical Properties

2-Acetamido-2-deoxy-L-glucose is involved in the formation of glycosaminoglycans, proteins, and lipids in cells . It interacts with various enzymes and proteins, influencing their function and activity. For example, it is a substrate for the enzyme N-acetylglucosaminyltransferase, which adds N-acetylglucosamine to proteins during the process of glycosylation .

Cellular Effects

In cellular processes, 2-Acetamido-2-deoxy-L-glucose has been shown to affect the incorporation of other molecules into cellular glycoconjugates . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Acetamido-2-deoxy-L-glucose exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it can inhibit the enzyme phosphoglucose isomerase, which is involved in the glycolysis pathway .

Temporal Effects in Laboratory Settings

Over time, 2-Acetamido-2-deoxy-L-glucose can affect the stability and degradation of cellular components. It can also have long-term effects on cellular function, as observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Acetamido-2-deoxy-L-glucose can vary with different dosages in animal models. High doses can potentially lead to toxic or adverse effects .

Metabolic Pathways

2-Acetamido-2-deoxy-L-glucose is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, 2-Acetamido-2-deoxy-L-glucose is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of 2-Acetamido-2-deoxy-L-glucose can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions

2-Acetamido-2-deoxy-L-glucose can be synthesized through several methods. One common method involves the acetylation of glucosamine. For instance, glucosamine hydrochloride can be reacted with acetic anhydride in the presence of a base to yield 2-acetamido-2-deoxy-L-glucose . Another method involves the use of acetyl chloride and glucosamine in a solvent like chloroform, followed by purification steps .

Industrial Production Methods

Industrial production of 2-acetamido-2-deoxy-L-glucose typically involves the extraction of chitin from crustacean shells, followed by deacetylation to produce chitosan. Chitosan is then hydrolyzed to yield glucosamine, which is subsequently acetylated to form 2-acetamido-2-deoxy-L-glucose .

化学反応の分析

Types of Reactions

2-Acetamido-2-deoxy-L-glucose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form glucosaminic acid.

Reduction: Reduction can yield glucosamine.

Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Reagents like 2-chloro-1,3-dimethylimidazolinium chloride can be used for substitution reactions.

Major Products

Oxidation: Glucosaminic acid.

Reduction: Glucosamine.

Substitution: Various substituted glucosamine derivatives.

作用機序

The mechanism of action of 2-acetamido-2-deoxy-L-glucose involves its incorporation into glycoproteins and glycosaminoglycans. It participates in the formation of proteoglycans, which are essential for the structural integrity of connective tissues. The compound also influences cellular signaling pathways by modifying glycoproteins on the cell surface .

類似化合物との比較

Similar Compounds

2-Acetamido-2-deoxy-D-glucose: An enantiomer with similar properties but different spatial configuration.

N-Acetylgalactosamine: Similar structure but differs in the position of the hydroxyl group.

Glucosamine: Lacks the acetyl group present in 2-acetamido-2-deoxy-L-glucose.

Uniqueness

2-Acetamido-2-deoxy-L-glucose is unique due to its specific role in glycosylation processes and its ability to form stable glycosidic bonds. Its acetyl group provides additional stability and functionality compared to its non-acetylated counterparts .

特性

IUPAC Name |

N-[(2S,3S,4R,5S)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLBDJOUHNCFQT-KVPKETBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](C=O)[C@@H]([C@H]([C@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856111, DTXSID301046034 | |

| Record name | 2-Acetamido-2-deoxy-L-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-N‐[(2S,3S,4R,5S)‐3,4,5,6‐Tetrahydroxy‐1‐oxohexan‐2‐yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301046034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134451-94-8 | |

| Record name | 2-Acetamido-2-deoxy-L-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyridine, 2-[(1,1-dimethylethyl)dimethylsilyl]- (9CI)](/img/new.no-structure.jpg)

![[(E)-N-(benzenesulfonamido)-C-phenylcarbonimidoyl] acetate](/img/structure/B592975.png)

![1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine](/img/structure/B592976.png)

![Disodium;[5-chloro-2-(5-chloro-4,7-dimethyl-3-sulfonatooxy-1-benzothiophen-2-yl)-4,7-dimethyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592983.png)

![Methyl 1-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B592984.png)